4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4 and a 2-(1H-pyrazol-1-yl)ethyl group at position 1.
Properties
Molecular Formula |
C8H10ClN5 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-chloro-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12) |
InChI Key |
XELHYSKAKZBIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis of 5-aminopyrazoles, which are structurally related, often uses the condensation of β-ketonitriles with hydrazines as a versatile method. This approach can be adapted to prepare the pyrazol-3-amine core by selecting appropriate β-ketonitrile precursors.
Attachment of the 2-(1H-pyrazol-1-yl)ethyl Side Chain
The side chain can be introduced by alkylation of the pyrazole nitrogen (N1) with appropriate haloalkyl pyrazole derivatives or via coupling reactions such as Suzuki or Mitsunobu reactions with pyrazole boronic acid esters and haloalkyl pyrazoles.
Detailed Preparation Methods
Stepwise Synthesis Approach
Example Synthetic Route Based on Literature
Formation of 4-chloro-1-ethyl-1H-pyrazol-3-amine : Starting from ethyl hydrazine and chlorinated β-ketonitrile, the pyrazole ring is formed, followed by chlorination at the 4-position.
Coupling with 1H-pyrazol-1-yl-ethyl moiety : Using a Suzuki coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and a suitable 4-bromo-2-chlorobenzonitrile derivative under Pd catalysis in acetonitrile-water solvent system. The reaction uses Pd(OAc)2 and triphenylphosphine catalysts with potassium carbonate as base under nitrogen atmosphere at 60-75 °C.
Deprotection and final amine formation : After coupling, Boc-deprotection or other amine unmasking steps are performed using acidic or basic conditions to yield the free amine.
Purification : The product is isolated by precipitation, filtration, and washing with solvent mixtures such as water-methanol, followed by drying under vacuum at 50-60 °C.
Reaction Condition Optimization and Yields
Analytical Techniques for Monitoring and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm pyrazole ring formation, substitution pattern, and purity.
High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity of intermediates and final product.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Elemental Analysis : Verifies composition, especially chlorine content.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated pyrazole.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is being investigated for its potential as a therapeutic agent. The compound's structure suggests activity against various biological targets, including:
- Cancer : Research indicates that pyrazole derivatives can exhibit anti-cancer properties by inhibiting specific kinases involved in cancer cell proliferation and survival .
- Inflammation : Some studies have shown that pyrazole compounds can modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neurological Research
Recent studies have explored the effects of pyrazole derivatives on neurological disorders. The compound may influence neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with signaling pathways by binding to key proteins involved in cellular communication .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Bulkiness : The ethyl-pyrazole substituent in the target compound provides moderate steric bulk compared to the compact methylpyrazole in CAS 1558503-29-9 and the bulky benzyl groups in CID 7022263 .
- Lipophilicity : Aryl-substituted analogs (e.g., 2-chlorobenzyl in CID 7022263) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .
Biological Activity
The compound 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a chloro substituent and a pyrazole moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
For example, a study indicated that derivatives containing the 1H-pyrazole scaffold exhibited antiproliferative activity against breast cancer cells with an IC50 value indicating effective inhibition of cell growth .
| Cancer Type | Cell Line | IC50 Value |
|---|---|---|
| Lung Cancer | H460 | Not specified |
| Breast Cancer | MDA-MB-231 | Effective |
| Liver Cancer | HepG2 | Effective |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are also notable. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of the pyrazole ring is crucial for this activity, as it interacts with biological pathways involved in inflammation .
The biological activity of this compound is believed to stem from its ability to modulate key signaling pathways. Pyrazoles often act as inhibitors of specific enzymes or receptors involved in cancer proliferation and inflammation:
- Inhibition of Kinases: Many pyrazole derivatives inhibit kinases that are critical for cancer cell survival.
- Cytokine Modulation: They can also affect the expression levels of inflammatory cytokines, thus reducing inflammation.
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in preclinical settings:
- Study on HepG2 Cells: A derivative similar to this compound showed a significant reduction in cell viability, indicating strong anticancer properties.
- Inflammation Model: In a murine model of inflammation, a related pyrazole compound reduced edema and inflammatory markers significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
